![molecular formula C9H14N2O4S2 B7519147 N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)
N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide, also known as MSEA, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential therapeutic applications. MSEA is a small molecule that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In
科学的研究の応用
N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide has also been shown to have anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in animal models. Additionally, N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses such as HIV-1 and HSV-1.
作用機序
The mechanism of action of N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and viral replication. N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide has been shown to inhibit the Tat-mediated transactivation of HIV-1, which is necessary for viral replication.
Biochemical and Physiological Effects:
N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide has been shown to reduce inflammation, inhibit tumor growth, and reduce viral replication. N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
実験室実験の利点と制限
N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide is also relatively stable and can be easily synthesized using standard organic chemistry techniques. However, N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide has some limitations for lab experiments. It can be toxic at high concentrations, and its effects can be cell-type dependent. Additionally, N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are several future directions for the study of N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide. One direction is to further explore its anti-inflammatory effects and its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its anti-cancer effects and its potential use in combination with other anti-cancer agents. Additionally, the anti-viral effects of N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide could be further explored, particularly in the context of emerging viral infections such as COVID-19. Finally, the development of N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide analogs with improved potency and selectivity could lead to the development of novel therapeutics for a variety of diseases.
合成法
N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide can be synthesized using a variety of methods. One such method involves the reaction of 2-chloroethylbenzenesulfonamide with dimethylsulfamyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylsulfonyl chloride to yield N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide. Other methods involve the use of different sulfonamide derivatives and reaction conditions.
特性
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-16(12,13)10-7-8-11-17(14,15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHJXRVHSBOBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea](/img/structure/B7519064.png)
![5-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3-oxazole](/img/structure/B7519065.png)
![1-(1-Benzylpiperidin-4-yl)-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7519068.png)
![5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7519076.png)
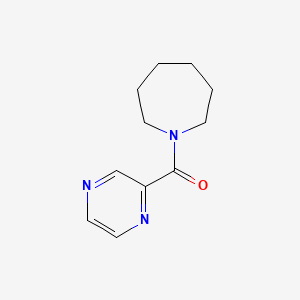
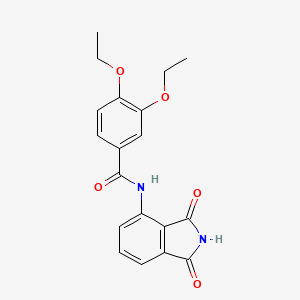
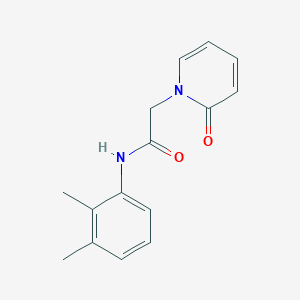
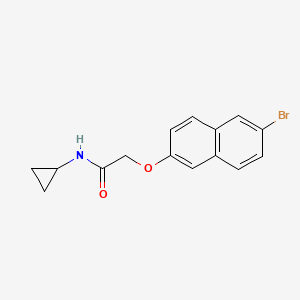
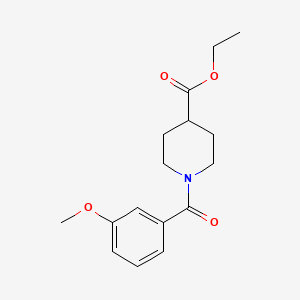
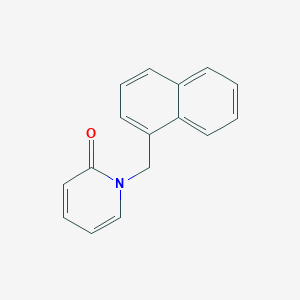
![N-[(2-methylpyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7519128.png)
![2-(6-Chloro-3-oxo-2,3-dihydro-4H-benzo[B][1,4]oxazin-4-YL)-N-(prop-2-YN-1-YL)acetamide](/img/structure/B7519132.png)
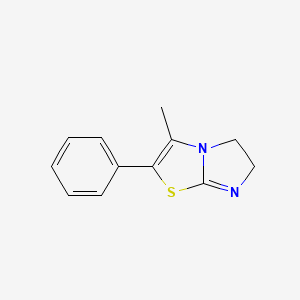
![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)